molecular formula C11H14N4O2S B11960945 8-Mercapto-1,3-dimethyl-7-(2-methyl-2-propenyl)-3,7-dihydro-1H-purine-2,6-dione

8-Mercapto-1,3-dimethyl-7-(2-methyl-2-propenyl)-3,7-dihydro-1H-purine-2,6-dione

Cat. No.: B11960945
M. Wt: 266.32 g/mol
InChI Key: LDBRCCZAVAOASW-UHFFFAOYSA-N
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Description

8-Mercapto-1,3-dimethyl-7-(2-methyl-2-propenyl)-3,7-dihydro-1H-purine-2,6-dione is a complex organic compound that belongs to the purine family. Purines are heterocyclic aromatic organic compounds that play crucial roles in biochemistry, particularly as components of nucleotides in DNA and RNA. This compound is characterized by its unique structure, which includes a mercapto group, methyl groups, and a propenyl group attached to the purine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Mercapto-1,3-dimethyl-7-(2-methyl-2-propenyl)-3,7-dihydro-1H-purine-2,6-dione typically involves multi-step organic reactions. Common synthetic routes may include:

    Starting Materials: The synthesis may begin with commercially available purine derivatives.

    Functional Group Introduction: Introduction of the mercapto group can be achieved through thiolation reactions using reagents like thiourea or hydrogen sulfide.

    Alkylation: Methyl groups can be introduced via alkylation reactions using methyl iodide or dimethyl sulfate.

    Propenyl Group Addition: The propenyl group can be added through allylation reactions using allyl bromide or similar reagents.

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, including:

    Batch Reactors: Utilizing batch reactors for controlled synthesis.

    Continuous Flow Reactors: Employing continuous flow reactors for efficient and scalable production.

    Purification: Techniques such as crystallization, distillation, and chromatography for purification.

Chemical Reactions Analysis

Types of Reactions

8-Mercapto-1,3-dimethyl-7-(2-methyl-2-propenyl)-3,7-dihydro-1H-purine-2,6-dione can undergo various chemical reactions, including:

    Oxidation: The mercapto group can be oxidized to form disulfides or sulfonic acids.

    Reduction: Reduction reactions can modify the purine ring or other functional groups.

    Substitution: Nucleophilic substitution reactions can replace functional groups with other substituents.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Solvents: Common solvents include ethanol, methanol, and dichloromethane.

Major Products

    Oxidation Products: Disulfides, sulfonic acids.

    Reduction Products: Reduced purine derivatives.

    Substitution Products: Various substituted purine compounds.

Scientific Research Applications

8-Mercapto-1,3-dimethyl-7-(2-methyl-2-propenyl)-3,7-dihydro-1H-purine-2,6-dione has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its therapeutic potential in treating diseases such as cancer and viral infections.

    Industry: Utilized in the development of pharmaceuticals, agrochemicals, and specialty chemicals.

Mechanism of Action

The mechanism of action of 8-Mercapto-1,3-dimethyl-7-(2-methyl-2-propenyl)-3,7-dihydro-1H-purine-2,6-dione involves its interaction with molecular targets such as enzymes and receptors. The compound may:

    Inhibit Enzymes: By binding to the active site or allosteric sites of enzymes, thereby blocking their activity.

    Modulate Receptors: By interacting with cell surface or intracellular receptors, influencing signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

    Caffeine: 1,3,7-Trimethylxanthine, a stimulant found in coffee and tea.

    Theobromine: 3,7-Dimethylxanthine, found in chocolate.

    Theophylline: 1,3-Dimethylxanthine, used in respiratory diseases.

Uniqueness

8-Mercapto-1,3-dimethyl-7-(2-methyl-2-propenyl)-3,7-dihydro-1H-purine-2,6-dione is unique due to its specific functional groups and structural configuration, which confer distinct chemical and biological properties compared to other purine derivatives.

Properties

Molecular Formula

C11H14N4O2S

Molecular Weight

266.32 g/mol

IUPAC Name

1,3-dimethyl-7-(2-methylprop-2-enyl)-8-sulfanylidene-9H-purine-2,6-dione

InChI

InChI=1S/C11H14N4O2S/c1-6(2)5-15-7-8(12-10(15)18)13(3)11(17)14(4)9(7)16/h1,5H2,2-4H3,(H,12,18)

InChI Key

LDBRCCZAVAOASW-UHFFFAOYSA-N

Canonical SMILES

CC(=C)CN1C2=C(NC1=S)N(C(=O)N(C2=O)C)C

Origin of Product

United States

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